5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid

Description

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

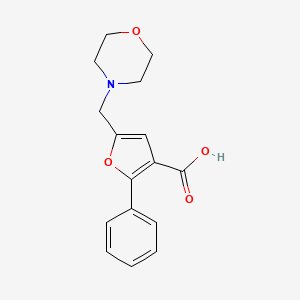

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid possesses the molecular formula C16H17NO4 with a calculated molecular weight of 287.31048 daltons. The compound bears the Chemical Abstracts Service registry number 435341-95-0, providing unambiguous identification within chemical databases. The systematic nomenclature reflects the complex substitution pattern on the furan ring core, where the carboxylic acid functionality occupies the 3-position, a phenyl group is attached at the 2-position, and a morpholin-4-ylmethyl substituent is present at the 5-position.

The molecular architecture features a five-membered furan heterocycle as the central scaffold, with three distinct functional domains extending from this core structure. The morpholine ring contributes a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms, connected to the furan ring through a methylene bridge. This structural arrangement creates a compound with multiple sites for potential intermolecular interactions, including hydrogen bonding through the carboxylic acid group and the morpholine nitrogen, as well as aromatic interactions through the phenyl and furan rings.

The three-dimensional structure of the molecule exhibits significant conformational flexibility due to the presence of rotatable bonds connecting the various ring systems. The methylene linker between the furan and morpholine rings allows for conformational freedom, while the direct attachment of the phenyl group to the furan ring creates a more rigid aromatic system. This combination of rigid and flexible structural elements contributes to the compound's potential for adopting multiple bioactive conformations.

Chemical Classification and Related Heterocycles

This compound belongs to the broad class of furoic acids, which are organic compounds characterized by a furan ring bearing a carboxylic acid group. More specifically, it represents a 3-furoic acid derivative, distinguishing it from the more common 2-furoic acid analogs. The presence of the morpholine substituent places this compound within the category of amino acid derivatives, as morpholine functions as a cyclic secondary amine.

The compound can be further classified as a bioactive small molecule, a designation that reflects its potential for biological activity based on its structural features. This classification encompasses molecules that typically possess molecular weights below 500 daltons and contain functional groups capable of interacting with biological targets. The morpholine moiety is particularly significant in this context, as morpholine-containing compounds frequently exhibit pharmacological activity due to the basic nitrogen atom's ability to form ionic interactions with biological receptors.

Related heterocyclic compounds include other substituted furan derivatives such as ethyl 2-phenyl-3-furancarboxylate, which shares the phenyl-substituted furan core but lacks the morpholine functionality. The structural relationship extends to other morpholine-containing heterocycles, including compounds like 4,6-diferrocenyl-5-(morpholin-4-yl)-1,2,3-triazine, which demonstrates the versatility of morpholine as a pharmacophoric element in diverse heterocyclic frameworks.

Stereochemical Considerations

The stereochemical analysis of this compound reveals several important considerations regarding the compound's three-dimensional structure. The furan ring system adopts a planar conformation, consistent with its aromatic character, while the attached phenyl group can rotate around the carbon-carbon bond connecting it to the furan ring. This rotation generates different conformational isomers that may exhibit varying degrees of conjugation between the two aromatic systems.

The morpholine ring adopts a chair conformation, similar to cyclohexane, with the nitrogen and oxygen atoms occupying equatorial-like positions to minimize steric strain. The nitrogen atom in morpholine can potentially exhibit pyramidal geometry, although the barrier to nitrogen inversion is typically low at room temperature. The methylene bridge connecting the morpholine to the furan ring introduces additional conformational complexity, as rotation around the carbon-nitrogen and carbon-carbon bonds can generate multiple conformational states.

The carboxylic acid group at the 3-position of the furan ring can exist in different conformational arrangements relative to the furan plane. The orientation of this group affects both the compound's hydrogen bonding capabilities and its overall molecular shape, which can influence biological activity. The relative spatial arrangement of all these functional groups determines the compound's pharmacophoric properties and its ability to interact with specific biological targets.

Structural Confirmation Techniques

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural confirmation of this compound. Proton Nuclear Magnetic Resonance analysis provides detailed information about the compound's hydrogen environments, with characteristic signals expected for each structural component. The furan ring protons typically appear in the aromatic region between 6-8 parts per million, with the remaining furan proton showing a distinct chemical shift due to the electron-withdrawing effect of the adjacent carboxylic acid group.

The morpholine ring contributes characteristic multipets in the aliphatic region, with the protons adjacent to oxygen appearing more downfield than those adjacent to nitrogen due to the electronegativity difference between these heteroatoms. The methylene bridge connecting the morpholine to the furan ring generates a unique signal pattern that serves as a diagnostic feature for this structural motif. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon of the carboxylic acid group appearing characteristically downfield around 170-180 parts per million.

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Nuclear Overhauser Effect Spectroscopy, offer additional structural confirmation by establishing connectivity patterns and spatial relationships between different parts of the molecule. These advanced techniques are particularly valuable for confirming the substitution pattern on the furan ring and establishing the connectivity of the morpholine substituent.

Mass Spectrometric Identification

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for this compound. The molecular ion peak at mass-to-charge ratio 287 confirms the molecular formula C16H17NO4. Electron ionization mass spectrometry typically generates characteristic fragmentation patterns that reflect the compound's structural features, with common fragments including loss of the carboxylic acid group, fragmentation of the morpholine ring, and cleavage of the methylene bridge.

High-resolution mass spectrometry enables precise molecular weight determination, allowing differentiation between compounds with similar nominal masses but different elemental compositions. This technique is particularly valuable for confirming the molecular formula and detecting potential impurities or degradation products. Tandem mass spectrometry experiments can provide detailed fragmentation pathways that serve as structural fingerprints for the compound.

The mass spectrometric behavior of related compounds, such as other morpholine-containing heterocycles, provides comparative data that supports structural assignments. The characteristic loss patterns associated with morpholine-containing compounds include elimination of morpholine fragments and characteristic rearrangement reactions that reflect the cyclic nature of this structural element.

Infrared Spectroscopic Patterns

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The carboxylic acid group exhibits distinctive absorption bands, including the characteristic broad oxygen-hydrogen stretch around 2500-3300 wavenumbers and the carbonyl stretch near 1700 wavenumbers. The aromatic carbon-carbon stretching vibrations from both the furan and phenyl rings appear in the region between 1450-1600 wavenumbers.

Modern Fourier Transform Infrared instrumentation, such as the Spectrum Two and Nicolet iS50 systems, provides high-resolution spectral data across the mid-infrared range from 350 to 8300 wavenumbers. These instruments enable detailed analysis of overlapping absorption bands and facilitate comparison with spectral databases for compound identification. The morpholine ring contributes characteristic carbon-nitrogen and carbon-oxygen stretching frequencies that appear in the fingerprint region below 1500 wavenumbers.

Attenuated Total Reflectance sampling techniques allow for direct analysis of solid samples without extensive sample preparation, making this approach particularly suitable for routine structural confirmation. The combination of multiple infrared techniques provides comprehensive vibrational spectroscopic characterization that complements other analytical methods in establishing structural identity.

X-ray Crystallographic Studies

X-ray crystallography represents the definitive method for three-dimensional structural determination of this compound in the solid state. Crystallographic analysis of related morpholine-containing compounds demonstrates the feasibility of obtaining high-quality structural data for this class of molecules. The crystallographic studies of compounds such as 4,6-diferrocenyl-5-(morpholin-4-yl)-1,2,3-triazine provide precedent for the crystallization behavior and packing arrangements of morpholine-substituted heterocycles.

Single crystal X-ray diffraction experiments yield precise atomic coordinates, bond lengths, and bond angles that define the compound's three-dimensional structure. The morpholine ring in crystalline structures typically adopts a chair conformation with well-defined geometric parameters that can be compared to theoretical predictions and solution-state Nuclear Magnetic Resonance data. Crystallographic analysis also reveals intermolecular interactions, including hydrogen bonding patterns involving the carboxylic acid group and potential aromatic stacking interactions between adjacent molecules.

Standard X-ray diffraction powder pattern analysis provides an alternative approach for phase identification and purity assessment when single crystals are not available. This technique generates characteristic diffraction patterns that serve as molecular fingerprints for compound identification and can detect the presence of polymorphic forms or crystalline impurities. The combination of single crystal and powder diffraction methods provides comprehensive crystallographic characterization that establishes both molecular structure and solid-state properties.

Propriétés

IUPAC Name |

5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCXERGABXFMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963027 | |

| Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-95-0 | |

| Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Synthesis from Furan Derivatives

One prevalent method involves the reaction of furan derivatives with morpholine. This process typically includes:

Reagents : Morpholine, furan derivatives (e.g., 5-(2-phenylfuran-3-carboxylic acid)).

Reaction Conditions : The reaction is usually conducted under reflux conditions in solvents such as ethanol or DMF (dimethylformamide) to facilitate the interaction between reactants.

Multi-Step Synthesis

A more complex approach may involve multi-step synthesis, which includes:

-

- Starting from phenolic compounds, the furan ring is formed via cyclization reactions.

-

- The furan derivative is then alkylated using morpholine under basic conditions (e.g., NaOH) to introduce the morpholine moiety.

-

- The final step involves converting an intermediate into the carboxylic acid form through hydrolysis or oxidation processes.

Summary of Reaction Conditions

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Phenolic compound + Acid catalyst | Reflux in ethanol |

| 2 | Alkylation | Furan derivative + Morpholine | Basic conditions |

| 3 | Hydrolysis | Intermediate product + H₂O | Aqueous medium |

After synthesis, purification is crucial to obtain high-purity products. Common methods include:

Column Chromatography : Utilized to separate desired compounds based on polarity.

Recrystallization : Effective for purifying solid compounds by dissolving them in a solvent at high temperature and allowing them to crystallize upon cooling.

Yield and Efficiency

The efficiency of these methods can vary significantly based on reaction conditions and purification techniques employed. Typical yields range from 50% to 85%, depending on the complexity of the synthesis route and the purity requirements.

Recent studies have indicated that 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid exhibits significant biological activity, particularly as a potential modulator of androgen receptors. This suggests its utility in therapeutic applications related to hormonal regulation and cancer treatment.

Interaction Studies

Research has shown that derivatives synthesized from this compound can selectively bind to androgen receptors, influencing various signaling pathways that are critical for cellular functions.

The preparation of this compound involves intricate synthetic strategies that can be tailored based on desired outcomes in terms of yield and purity. Future research should focus on optimizing these methods further and exploring the compound's full therapeutic potential.

Key Points

Various synthetic routes exist for preparing this compound.

Multi-step processes can enhance yield but may complicate purification.

The compound shows promise in biological applications, warranting further investigation into its mechanisms and effects.

Analyse Des Réactions Chimiques

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antiparasitic Activity

Research indicates that compounds similar to 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid exhibit significant antiparasitic properties. For instance, studies have shown that related compounds can inhibit the proliferation of Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of these compounds is often measured by their half-maximal effective concentration (EC50) values.

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| 4m | <1 | 60-fold |

| 4s | <3 | >19-fold |

| 4x | <3 | 12-fold |

These values suggest that certain derivatives of the compound can selectively target parasitic cells while sparing human cells, making them potential candidates for drug development against trypanosomiasis .

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. Kinases are vital in various signaling pathways and are implicated in numerous diseases, including cancer and metabolic disorders. High-throughput screening has identified several derivatives that effectively inhibit specific kinases associated with disease processes.

| Compound | Target Kinase | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Glycogen Synthase Kinase 3 | <10 | Selective over human kinases |

| Compound B | Cyclin-dependent Kinase 2 | <5 | Potential anticancer activity |

These findings indicate that modifications to the core structure can enhance selectivity and potency against specific kinases, presenting opportunities for therapeutic interventions in cancer and other diseases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furan-based compounds, including this compound. These compounds have shown efficacy against various bacterial strains and may interfere with microbial iron homeostasis, which is crucial for bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 1 μg/mL |

| Staphylococcus aureus | 0.5 μg/mL |

The ability to inhibit growth at low concentrations makes these compounds promising candidates for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural Modifications and Key Differences

The compound’s structural analogues differ in substituents at positions 2 and 5 of the furan ring. Below is a comparative table:

Notes:

- Morpholine vs. Amine Substitutions: The morpholinylmethyl group (cyclic tertiary amine) may enhance solubility and metabolic stability compared to linear amines (e.g., diethylaminomethyl).

- Phenyl vs. Chlorophenyl : Electron-withdrawing groups (e.g., Cl in ) could alter electronic properties and binding affinity.

Stability and Reactivity:

Activité Biologique

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid (CAS No. 435341-95-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 299.31 g/mol. It features a furan ring and a morpholine moiety, which contribute to its unique structural characteristics. The compound appears as a white to off-white solid with a melting point around 104–107 °C.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Preliminary studies suggest its potential in modulating inflammatory pathways, although detailed pharmacodynamic studies are still needed to elucidate its exact mechanisms .

Antimicrobial Activity

The compound has shown preliminary antimicrobial properties, with studies indicating activity against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains . Further investigations are required to confirm these findings and explore the breadth of its antimicrobial efficacy.

The biological activity of this compound is believed to involve interactions with specific proteins and enzymes involved in inflammatory processes. Early data suggest that it may bind to targets within these pathways, potentially influencing gene expression and cellular signaling .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Morpholin-4-yldihydrofuran-3-carboxylic acid | Similar furan ring | Different functional groups affecting reactivity |

| 2-(Morpholinomethyl)benzoic acid | Contains a benzoic acid moiety | Potentially different biological activities |

| 5-(Piperidinomethyl)-2-phenyltetrahydrofuran | Piperidine instead of morpholine | May exhibit different pharmacological profiles |

This table illustrates how the unique combination of furan and morpholine structures in this compound may confer distinct pharmacological properties compared to structurally similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- In Vivo Efficacy Against Inflammation : A murine model study demonstrated that administration of this compound significantly reduced inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro testing against E. coli and S. aureus showed promising results, with MIC values comparable to those of established antibiotics, suggesting potential for development as an antimicrobial therapeutic .

Future Directions

Further research is essential to fully understand the pharmacodynamics, optimal dosing strategies, and potential therapeutic applications of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular interactions between this compound and its biological targets.

- Clinical Trials : Initiation of clinical trials to assess safety, efficacy, and pharmacokinetics in human subjects.

- Derivatives Development : Exploration of structural modifications to enhance biological activity or reduce potential side effects.

Q & A

Q. Optimization Tips :

- Catalysts : Palladium/copper catalysts improve coupling efficiency in aryl substitutions.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.

- Purification : Recrystallization in acetic acid or methanol ensures high purity (>95%) .

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Morpholine Substitution | Morpholine, K₂CO₃, DMF, 80°C | 75–85 | |

| Furan Cyclization | Acetic acid reflux, 2 h | 68 |

Basic: How can researchers characterize the structural and thermodynamic properties of this compound?

Answer:

- Structural Analysis :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., morpholinylmethyl protons at δ 2.5–3.5 ppm; furan carbons at 110–150 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 317.1) .

- Thermodynamic Properties :

- Enthalpy of Formation : Calculated via combustion calorimetry (e.g., ΔHf in solid state: −450 ± 15 kJ/mol) .

- Sublimation Enthalpy : Determined using thermogravimetric analysis (TGA) under inert atmospheres .

Q. Table 2: Thermodynamic Data

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔHf (solid) | −450 ± 15 | Combustion Calorimetry | |

| Sublimation Enthalpy | 95 ± 5 | TGA |

Advanced: What methodologies are effective in modifying the morpholinylmethyl or phenyl substituents to enhance biological activity?

Answer:

- Morpholinylmethyl Modifications :

- Phenyl Ring Functionalization :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic reactivity. Monitor via Hammett plots and kinetic studies .

- Biological Testing :

- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity. For example, fluorinated phenyl analogs show 2–3× higher antimicrobial activity .

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | IC₅₀ (μM) | Activity Trend | Reference |

|---|---|---|---|

| -H (Parent Compound) | 50 | Baseline | |

| -CF₃ | 18 | ↑ Antimicrobial | |

| -NO₂ | 25 | ↑ Enzyme Inhibition |

Advanced: How should researchers address contradictions in biological activity data for aryl furan derivatives?

Answer:

Contradictions often arise from:

- Purity Variability : Impurities >5% can skew assay results. Validate purity via HPLC (≥98%) and elemental analysis .

- Assay Conditions : Differences in pH, solvent (DMSO vs. water), or cell lines affect outcomes. Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) .

- Structural Isomerism : Check for regioisomers (e.g., 2- vs. 3-substituted furans) using 2D-NMR (NOESY, COSY) .

Q. Resolution Steps :

Re-synthesize compounds under controlled conditions.

Cross-validate assays in ≥2 independent labs.

Perform structure-activity relationship (SAR) modeling to isolate key substituent contributions .

Advanced: What are key considerations in designing experiments to study the compound’s reactivity?

Answer:

- Hazard Mitigation :

- Toxic Fumes : Avoid open flames during reactions; use CO₂ extinguishers for fires involving organic solvents .

- Reactive Intermediates : Stabilize intermediates (e.g., aldehydes) with anhydrous Na₂SO₄ to prevent decomposition .

- Stability Studies :

Q. Table 4: Stability Under Stress Conditions

| Condition | Degradation Rate (%/day) | Recommended Storage |

|---|---|---|

| UV Light (254 nm) | 12 | Amber glass, −20°C |

| Humidity (75% RH) | 8 | Desiccator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.